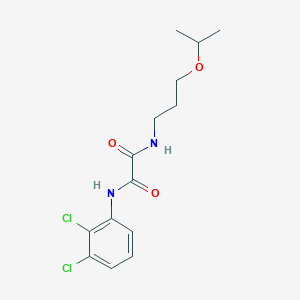
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one, also known as CBT, is a thiazolidinone derivative that has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material science. CBT is a yellow crystalline solid with a molecular weight of 375.91 g/mol and a melting point of 238-240°C.
Mécanisme D'action
The mechanism of action of 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In animal studies, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its relatively low cost and ease of synthesis. 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one is also stable under a wide range of conditions, making it a suitable candidate for various applications. However, one of the limitations of using 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are numerous future directions for the study of 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one. One potential direction is the development of new synthetic methods for 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one that are more efficient and environmentally friendly. Another direction is the investigation of the potential applications of 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one in the field of material science, such as the development of new functional materials. In addition, further studies are needed to fully understand the mechanism of action of 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one and its potential applications in medicine and agriculture.
Méthodes De Synthèse
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one can be synthesized through various methods, including the reaction of 4-chlorobenzaldehyde and 2,5-dimethyl-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures and yields 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one as the major product.
Applications De Recherche Scientifique
5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-diabetic effects. In agriculture, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been used as a fungicide to control various plant diseases. In material science, 5-(4-chlorobenzylidene)-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been used as a building block for the synthesis of various functional materials.
Propriétés
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-3-4-12(2)15(9-11)21-17(22)16(23-18(21)20)10-13-5-7-14(19)8-6-13/h3-10,20H,1-2H3/b16-10-,20-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHVSKMNYBSQDQ-UDIJICLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

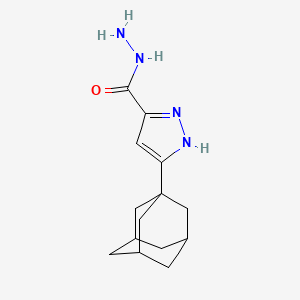
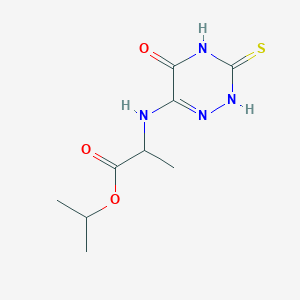
![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
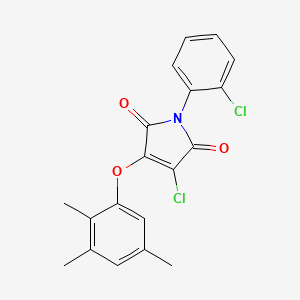
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)

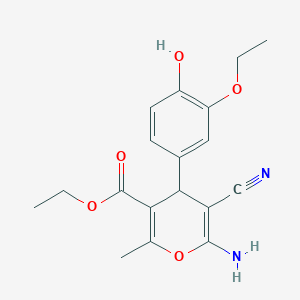
![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)

